N-(3-iodophenyl)-3-phenylpropanamide
説明
N-(3-Iodophenyl)-3-phenylpropanamide is a propanamide derivative featuring a 3-iodophenyl substituent attached to the amide nitrogen. The iodine atom in the 3-position of the phenyl ring likely influences electronic properties, lipophilicity, and biological interactions compared to other halogenated or substituted derivatives.
特性
IUPAC Name |
N-(3-iodophenyl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO/c16-13-7-4-8-14(11-13)17-15(18)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGIIORMBZIYDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362262 | |
| Record name | N-(3-iodophenyl)-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6160-07-2 | |
| Record name | N-(3-iodophenyl)-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-iodophenyl)-3-phenylpropanamide typically involves the coupling of 3-iodoaniline with 3-phenylpropanoic acid or its derivatives. One common method is the use of amide bond formation reactions, such as the reaction between 3-iodoaniline and 3-phenylpropanoic acid chloride in the presence of a base like triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of N-(3-iodophenyl)-3-phenylpropanamide may involve more scalable and cost-effective methods. One such method could be the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of catalytic systems to facilitate the amide bond formation can enhance the efficiency of the process.
化学反応の分析
Types of Reactions
N-(3-iodophenyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the 3-iodophenyl group can be substituted by other nucleophiles, such as thiolates or amines, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced depending on the reagents and conditions used. For example, the amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiolates and amines, with conditions typically involving a polar aprotic solvent and a base.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives where the iodine atom is replaced by other functional groups.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, such as amines or carboxylic acids.
科学的研究の応用
N-(3-iodophenyl)-3-phenylpropanamide has several applications in scientific research:
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to form stable complexes with biomolecules.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(3-iodophenyl)-3-phenylpropanamide involves its interaction with molecular targets through its functional groups. The amide group can form hydrogen bonds with biological molecules, while the phenyl and iodophenyl groups can participate in π-π interactions and halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets.
類似化合物との比較
Substituent Effects on Physicochemical Properties
The nature of the substituent on the phenyl ring significantly impacts molecular properties. Key analogs and their characteristics are summarized below:
*Estimated based on halogenated analogs.
Key Observations :
- Halogen Effects: Iodine (Target) vs.
- Aromatic vs. Aliphatic Substituents : Compounds with aromatic groups (e.g., 3-iodophenyl) exhibit higher molecular weights and logP values compared to aliphatic variants (e.g., N-isopropyl) .
- Hydroxyl Groups : The dihydroxyphenethyl group () increases hydrophilicity, contrasting with the iodophenyl group’s lipophilic nature.
Q & A
Q. What are the optimal synthetic routes for N-(3-iodophenyl)-3-phenylpropanamide, and how can regioselective iodination be achieved?
- Methodological Answer : The synthesis typically involves two primary steps: (1) preparation of the propanamide backbone via coupling of 3-phenylpropanoic acid with 3-iodoaniline using carbodiimide-based reagents (e.g., EDC/HOBt), and (2) regioselective iodination of the phenyl ring.
- Iodination Strategies :
| Method | Reagents/Conditions | Yield (%) | Selectivity |
|---|---|---|---|
| Electrophilic Iodination | I₂, HNO₃, H₂SO₄ | 60–70% | Moderate (requires excess I₂) |
| Directed Metalation | LDA, I₂, THF, –78°C | 80–85% | High (ortho/para control) |
| Radical Iodination | NIS, AIBN, DCE, reflux | 75% | Meta-selective |
- Key Considerations : Use protecting groups (e.g., acetyl) for the aniline nitrogen during iodination to prevent side reactions. Purification via column chromatography (silica gel, hexane/EtOAc) ensures high purity (>95%) .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of N-(3-iodophenyl)-3-phenylpropanamide?
- Methodological Answer :
- 1H/13C NMR : Identify protons adjacent to the iodine atom (deshielded signals at δ 7.1–7.4 ppm) and confirm the propanamide linkage (NH resonance at δ 8.2–8.5 ppm) .
- Mass Spectrometry (HRMS) : Verify the molecular ion peak at m/z 365.02 (C₁₅H₁₄INO₂⁺) and isotopic pattern consistent with iodine .
- X-ray Crystallography : Resolve spatial arrangements of the iodophenyl group and propanamide chain to confirm regiochemistry .
- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water gradient) .
Advanced Research Questions
Q. How does the 3-iodo substituent influence binding affinity to tyrosine kinases, and what molecular docking approaches validate these interactions?
- Methodological Answer : The iodine atom enhances hydrophobic interactions with kinase ATP-binding pockets. Computational workflows include:
- Docking Software (AutoDock Vina) : Parameterize iodine’s van der Waals radius (1.98 Å) and partial charge (–0.25 e) for accurate binding pose prediction .
- MD Simulations (GROMACS) : Analyze stability of kinase-ligand complexes over 100 ns trajectories; iodine forms persistent π-alkyl interactions with conserved residues (e.g., Leu420 in BTK) .
- Free Energy Calculations (MM-PBSA) : Quantify binding energy contributions (ΔG = –9.2 kcal/mol for BTK vs. –6.8 kcal/mol for non-iodinated analog) .
Q. What strategies resolve contradictions in reported biological activity data across different cell lines?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 2.5 μM in HeLa vs. 12 μM in MCF-7) may arise from cellular uptake variability or off-target effects. Mitigation approaches:
- Permeability Assays : Use Caco-2 monolayers to measure apparent permeability (Papp < 1 × 10⁻⁶ cm/s indicates poor uptake) .
- Target Engagement Studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm direct target binding in resistant cell lines .
- Transcriptomic Profiling : RNA-seq identifies compensatory pathways (e.g., MAPK upregulation) masking efficacy .
Q. How can computational methods predict metabolic pathways, and what in vitro assays validate these predictions?
- Methodological Answer :
- In Silico Tools (ADMET Predictor) : Predict CYP450-mediated deiodination and glucuronidation as primary metabolic routes .
- Hepatocyte Incubations : Monitor metabolite formation (LC-MS/MS) over 24 hours; major metabolites include 3-hydroxyphenyl and deiodinated analogs .
- Recombinant Enzymes (CYP3A4) : Confirm enzymatic kinetics (Km = 45 μM, Vmax = 12 pmol/min/pmol CYP) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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